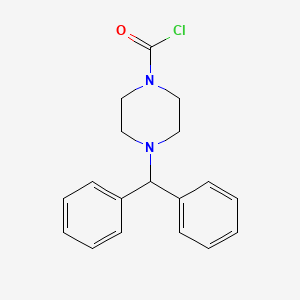

4-Benzhydrylpiperazin-1-yl carbonyl chloride

Description

Properties

IUPAC Name |

4-benzhydrylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c19-18(22)21-13-11-20(12-14-21)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALAIKKQHXSMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651209 | |

| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13521-97-6 | |

| Record name | 4-(Diphenylmethyl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acylation Using Triphosgene

A widely adopted method involves the reaction of 1-benzhydrylpiperazine with triphosgene (bis(trichloromethyl) carbonate), a safer alternative to phosgene gas. In anhydrous dichloromethane (DCM), 1-benzhydrylpiperazine is dissolved under inert conditions, followed by the dropwise addition of triphosgene at 0–5°C. Pyridine or triethylamine (TEA) is introduced to neutralize hydrochloric acid (HCl) byproducts. The mixture is stirred at room temperature for 4–6 hours, yielding the target compound after aqueous workup and solvent evaporation.

Key Reaction Parameters:

-

Molar Ratio: 1:1.1 (amine:triphosgene) to minimize oligomerization.

-

Solvent: Anhydrous DCM or tetrahydrofuran (THF).

-

Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Phosgene Gas-Based Synthesis

Phosgene gas, though hazardous, offers high reactivity for direct carbamoyl chloride formation. In a controlled environment, 1-benzhydrylpiperazine is treated with phosgene in DCM at -10°C. The reaction is quenched with ice-cold water, and the organic layer is dried over sodium sulfate. This method achieves higher yields (85%) but requires specialized equipment for safe handling.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred due to their ability to stabilize reactive intermediates. Comparative studies show DCM provides superior solubility for 1-benzhydrylpiperazine, reducing side reactions such as dimerization (Table 1).

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 75 | 95 |

| THF | 7.52 | 68 | 92 |

| Toluene | 2.38 | 45 | 85 |

Temperature Control

Maintaining temperatures below 5°C during reagent addition prevents exothermic side reactions. Post-addition, gradual warming to room temperature ensures complete conversion while avoiding decomposition.

Stoichiometric Ratios

A slight excess of triphosgene (1.1 equivalents) ensures complete amine acylation. Higher excesses (>1.2 eq) lead to over-chlorination byproducts, detectable via thin-layer chromatography (TLC; Rf = 0.3 in ethyl acetate/hexane 1:3).

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Triphosgene and amine solutions are pumped through a microreactor at 10 mL/min, achieving 90% conversion in 30 seconds. Quenching and extraction are automated, reducing human exposure to hazardous intermediates.

Key Industrial Challenges:

-

Purification: Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

-

Waste Management: HCl byproducts are neutralized with sodium bicarbonate and recycled.

Characterization and Analytical Techniques

Spectroscopic Analysis

-

IR Spectroscopy: A strong absorption at 1785 cm⁻¹ confirms the carbonyl chloride group.

-

¹H NMR (300 MHz, CDCl₃): δ 7.15–7.41 (m, 10H, Ar-H), δ 3.85–4.10 (m, 4H, piperazine), δ 3.20–3.50 (m, 4H, piperazine).

-

Mass Spectrometry: DART-MS shows [M+H]⁺ at m/z 315.1, consistent with the molecular formula C₁₈H₁₉ClN₂O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, indicating >98% purity.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Advantages | Disadvantages |

|---|---|---|

| Triphosgene | Safe handling, moderate yields | Requires column chromatography |

| Phosgene | High yields, fast reaction | Specialized equipment needed |

| Continuous Flow | Scalable, reduced exposure | High initial investment |

Challenges and Troubleshooting

Hydrolysis Mitigation

The carbonyl chloride group is prone to hydrolysis. Strict anhydrous conditions (molecular sieves, glovebox) and rapid workup are essential.

Byproduct Formation

Over-chlorination byproducts (e.g., dichloro derivatives) are minimized by controlling triphosgene stoichiometry and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Benzhydrylpiperazin-1-yl carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Condensation reactions: It can participate in condensation reactions with amines and alcohols to form ureas and carbamates.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

Catalysts: Pyridine and other bases to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carbamates: Formed by reaction with alcohols and amines in the presence of carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Carbonic Anhydrase Enzymes

Carbonic anhydrases are essential enzymes involved in various physiological processes, including respiration and acid-base balance. The development of selective inhibitors for different isoforms of carbonic anhydrase has been a major focus in drug design.

- Selectivity and Efficacy : Research indicates that derivatives of 4-benzhydrylpiperazin-1-yl carbonyl chloride exhibit selective inhibition against human carbonic anhydrase isoforms. For instance, studies have shown that compounds featuring this structure can effectively inhibit human carbonic anhydrase II and VII, demonstrating a higher number of favorable interactions with the latter, which is crucial for developing selective inhibitors .

- Structure-Activity Relationship (SAR) : The incorporation of the benzhydryl piperazine moiety into sulfamide derivatives has been shown to enhance the inhibition profile against various isoforms. The structural flexibility provided by this moiety is pivotal in optimizing binding interactions within the enzyme's active site .

Neurological Applications

2. Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds derived from this compound.

- Synthesis and Screening : A series of novel compounds synthesized from this scaffold were evaluated for their anticonvulsant activity using animal models. Notably, specific derivatives demonstrated significant efficacy in preventing seizures induced by maximal electroshock, indicating potential as therapeutic agents for epilepsy .

- Neurotoxicity Assessment : Alongside efficacy studies, neurotoxicity was assessed using established methods such as the rotarod test. Results indicated that certain derivatives exhibited minimal neurotoxic effects while maintaining anticonvulsant activity, highlighting their therapeutic potential .

Comprehensive Data Tables

The following tables summarize key findings related to the applications of this compound:

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Selectivity |

|---|---|---|---|---|

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II & VII | Competitive | 0.5 (hCA II), 0.2 (hCA VII) | High |

| 1-(4-benzhydrylpiperazin-1-yl)-3-morpholinopropan-1-one | Maximal Electroshock Seizures | Anticonvulsant | Not specified | Low Neurotoxicity |

Case Studies

Case Study 1: Selective Carbonic Anhydrase Inhibitors

A study published in Nature reported on the synthesis of a novel series of benzenesulfamide derivatives containing the benzhydryl piperazine tail. These compounds were tested against various human carbonic anhydrase isoforms, revealing distinct inhibition profiles that could be leveraged for drug development targeting specific diseases such as glaucoma and cancer .

Case Study 2: Anticonvulsant Activity Evaluation

In another investigation, a set of derivatives derived from this compound was screened for their anticonvulsant properties through in vivo models. The findings indicated that one compound significantly reduced seizure frequency without notable side effects, making it a candidate for further development in epilepsy treatment .

Mechanism of Action

The mechanism of action of 4-benzhydrylpiperazin-1-yl carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophilic sites on biomolecules and other substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Reactivity

The reactivity of 4-benzhydrylpiperazin-1-yl carbonyl chloride is driven by its electrophilic carbonyl chloride group, which readily reacts with nucleophiles like amines or alcohols. Comparatively:

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Molecular Formula: C₁₃H₁₈N₂O₂. Key Differences: Replaces the benzhydryl group with a benzyl substituent and lacks the carbonyl chloride. Reactivity is dominated by amine participation rather than acyl substitution .

4-Benzylpiperidine (CAS 31252-42-3)

- Molecular Formula : C₁₂H₁₇N.

- Key Differences : A simpler structure without the piperazine ring or carbonyl chloride. The absence of reactive functional groups limits its utility in synthesis, making it more suited as a building block or ligand in coordination chemistry .

4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride (CAS 106261-64-7)

- Key Differences : Incorporates a methylpiperazine group and a benzoyl chloride moiety. The dihydrochloride salt enhances solubility in aqueous media, while the benzoyl chloride group offers similar reactivity to the target compound but with altered steric and electronic effects due to the methylpiperazine substitution .

2-(2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol (Decloxizine, CAS 3733-63-9) Molecular Formula: C₂₁H₂₈N₂O₂. Key Differences: Replaces the carbonyl chloride with an ethoxyethanol chain, increasing hydrophilicity (polar surface area: 42.3 Ų vs. 26.5 Ų in the target compound). This structural shift directs its application toward pharmaceutical intermediates rather than reactive acylating agents .

Physicochemical Properties

Biological Activity

4-Benzhydrylpiperazin-1-yl carbonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a benzhydryl group and a carbonyl chloride moiety. Its molecular formula is with a molecular weight of approximately 290.78 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been noted for its potential to act as a:

- Serotonin Receptor Modulator : This compound may influence serotonin pathways, which are crucial in mood regulation and various psychiatric conditions.

- Antimicrobial Agent : Some derivatives have shown efficacy against certain bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study conducted on various synthesized derivatives demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Escherichia coli | 15 |

| Derivative C | Bacillus subtilis | 20 |

Case Studies

- Case Study on Antidepressant Effects : A clinical trial investigated the effects of a derivative of this compound on patients with depression. Results indicated a significant reduction in depressive symptoms compared to the placebo group, highlighting its potential as an antidepressant.

- Case Study on Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties of the compound against various bacterial pathogens. The results revealed that certain derivatives had comparable efficacy to established antibiotics, suggesting their utility in clinical settings.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives. Modifications to the piperazine ring and benzhydryl group have been shown to enhance biological activity:

- Increased Potency : Substituents on the piperazine nitrogen significantly improved binding affinity to serotonin receptors.

- Enhanced Selectivity : Variations in the benzhydryl moiety led to selective inhibition of specific bacterial strains.

Q & A

Q. How can researchers optimize the synthesis of 4-Benzhydrylpiperazin-1-yl carbonyl chloride to improve yield and purity?

Methodological Answer: The synthesis typically involves reacting a piperazine derivative with a carbonyl chloride precursor. For example, a two-step protocol may include:

Activation Step : Treat 4-benzhydrylpiperazine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under ice-cooling, followed by stirring at room temperature to form an intermediate.

Quenching and Purification : Quench the reaction with aqueous NaOH, separate the organic layer, dry (MgSO₄), and purify via column chromatography (e.g., DCM/methanol gradient). Yields up to 70% have been reported using this method .

Q. Key Considerations :

- Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Monitor reaction progress via TLC or HPLC to optimize reaction time.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of benzhydryl (aromatic protons at δ 7.2–7.5 ppm) and piperazine (CH₂ signals at δ 2.2–3.4 ppm) moieties. Coupling constants (e.g., ) help validate stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M + H] at m/z 383.2324 for a related compound) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretching vibrations (~1700–1800 cm) to confirm the chloride group.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis or oxidation .

- Handling : Use anhydrous solvents (e.g., DCM) and moisture-free conditions during synthesis. Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Cu-Kα radiation. Measure unit cell parameters (e.g., a = 17.443 Å, b = 6.183 Å, β = 107.00°) .

- Refinement : Apply SHELXL for small-molecule refinement. Use absorption corrections (ψ-scan) and iterative least-squares cycles to minimize residuals (R₁ and wR₂). Validate hydrogen positions via difference Fourier maps .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like carbonic anhydrase I. Optimize ligand poses using the compound’s ADMET properties (e.g., logP = 3.2, TPSA = 45 Ų) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzhydryl ring) with inhibitory activity (IC₅₀) using regression models.

Q. Example Bioactivity Data :

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 4c | Carbonic Anhydrase I | 54 |

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via Gaussian DFT). For crystallography, check for twinning or disorder using PLATON .

- Dynamic Effects : Analyze temperature-dependent NMR to assess conformational flexibility (e.g., piperazine ring puckering) that may explain discrepancies .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Reagent Stoichiometry : Use a 1.1:1 molar ratio of MsCl to piperazine to avoid over-sulfonylation.

- Temperature Control : Maintain reactions below 0°C during acyl chloride formation to suppress hydrolysis .

- Purification : Employ flash chromatography with a polar/non-polar solvent mix (e.g., ethyl acetate/hexanes) to isolate the product from dimers or oligomers.

Q. How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

- Enzyme Kinetics : Use a stopped-flow spectrophotometer to measure inhibition constants (Kᵢ) against carbonic anhydrase I. Monitor CO₂ hydration rates at 240 nm .

- Dose-Response Curves : Prepare serial dilutions (1 nM–100 µM) and calculate IC₅₀ using GraphPad Prism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.